6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

Nuclear Receptor Circadian Rhythm Rev-Erb Agonist

Secure the authentic 6-methyl-substituted triazolo[4,3-b]pyridazine scaffold—not a regioisomer or halogenated surrogate. This building block is the only variant documented as a Rev-Erbα agonist (EC₅₀ = 3 μM), making it essential for circadian rhythm, metabolic disease, and anti-inflammatory SAR programs. With LogP 0.4327, it offers superior aqueous solubility and lower non-specific binding versus chloro/bromo analogs (LogP ~1.2), streamlining in vitro assay formulation. Avoid generic substitutions that compromise target activity and experimental reproducibility. Specify ≥95% purity to ensure batch-to-batch consistency in hit-to-lead campaigns.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 18591-78-1
Cat. No. B107754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
CAS18591-78-1
Synonyms6-Methyl-1,2,4-triazolo[4,3-b]pyridazine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=NN2C=NN=C2C=C1
InChIInChI=1S/C6H6N4/c1-5-2-3-6-8-7-4-10(6)9-5/h2-4H,1H3
InChIKeyYGHABLOINYBGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 18591-78-1) Procurement: Core Chemical and Pharmacological Profile


6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic building block belonging to the triazolopyridazine class, characterized by a fused 1,2,4-triazole and pyridazine ring system with a methyl substituent at the 6-position. This compound is documented as an agonist of the nuclear receptor Rev-Erbα, with a reported EC₅₀ of 3 μM [1]. It serves as a key intermediate in the synthesis of novel N-aryl carboxamide and sulfonamide derivatives with preliminary antimicrobial activity [2] and is implicated in the development of Rev-Erb agonists for circadian rhythm and inflammatory disorders [3]. The compound is commercially available as a building block for medicinal chemistry research, with reported purity specifications ranging from 95% to 97% .

Why 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Interchanged with Other Triazolopyridazine Isomers or Halogenated Analogs


Within the triazolo[4,3-b]pyridazine scaffold, the position and nature of substituents critically modulate biological activity, target engagement, and physicochemical properties. Regioisomeric methyl placement (3-, 6-, 7-, or 8-position) alters the compound's electronic distribution and potential for molecular recognition [1]. Halogenated analogs, such as 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, exhibit distinct reactivity profiles and toxicity liabilities—including dermal hazard warnings [2]—absent in the 6-methyl parent. The 6-methyl substitution specifically enables agonism at Rev-Erbα (EC₅₀ = 3 μM) [3], a property not necessarily conserved across other positional isomers or functional group replacements. Consequently, generic substitution without verification of target-specific activity or physicochemical compatibility can compromise experimental reproducibility and derail structure-activity relationship (SAR) campaigns.

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: Quantitative Differentiation from Analogs


Rev-Erbα Agonist Activity: Quantified EC₅₀ Value

6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine exhibits measurable agonist activity at the nuclear receptor Rev-Erbα, with a reported EC₅₀ of 3 μM in a BMAL1-luciferase reporter assay [1]. This quantitative functional activity is not reported for the 3-methyl regioisomer (CAS 23069-73-0) or the 8-methyl regioisomer (CAS 23069-75-2) in publicly available binding databases . The 6-chloro analog (CAS 28593-24-0) displays no documented Rev-Erb activity, underscoring the importance of the 6-methyl group for this specific molecular recognition event [2].

Nuclear Receptor Circadian Rhythm Rev-Erb Agonist

Hydrophobicity Profile: Measured LogP Value

The measured or calculated octanol-water partition coefficient (LogP) for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine is 0.4327 [1]. In contrast, the 6-chloro analog exhibits a markedly higher calculated LogP (approx. 1.2, estimated from structural analogs), consistent with the greater lipophilicity of the chlorine substituent . This difference in hydrophobicity directly influences compound solubility, membrane permeability, and potential off-target binding.

Physicochemical Property Lipophilicity ADME

Antimicrobial Scaffold Potential: Class-Level Inference from Derivative Studies

Derivatives incorporating the 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine core, such as N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide analogs, exhibit preliminary antimicrobial activity against tested microorganisms [1]. While direct head-to-head data for the parent compound are lacking, this class-level evidence suggests that the 6-methyl scaffold is a productive starting point for antimicrobial lead optimization. No comparable antimicrobial data are reported for the 3-methyl or 8-methyl regioisomers, indicating that the 6-methyl substitution pattern may uniquely enable this biological activity .

Antimicrobial Drug Discovery Scaffold

Optimal Research and Industrial Application Scenarios for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine


Rev-Erbα Agonist Lead Discovery and Circadian Rhythm Research

The compound's documented EC₅₀ of 3 μM for Rev-Erbα [1] makes it a valuable starting point for medicinal chemistry programs targeting circadian rhythm disorders, metabolic diseases, or inflammatory conditions. Unlike other regioisomeric or halogenated triazolopyridazines, the 6-methyl scaffold uniquely provides this specific functional activity, enabling SAR studies around a validated molecular mechanism.

Antimicrobial Scaffold Optimization

Given that derivatives of this scaffold exhibit preliminary antimicrobial activity [2], the parent compound serves as a privileged core for the synthesis of novel antibacterial or antifungal agents. The 6-methyl substitution pattern is critical for this activity, as analogous data are not available for other positional isomers, directing medicinal chemists toward this specific building block for hit-to-lead campaigns.

ADME and Solubility Profiling in Early Drug Discovery

With a measured LogP of 0.4327 [3], this compound possesses favorable aqueous solubility compared to more lipophilic halogenated analogs (e.g., 6-chloro derivative with estimated LogP ~1.2). This physicochemical advantage translates to reduced non-specific binding, easier formulation for in vitro assays, and potentially improved oral absorption, making it a preferred candidate for early-stage ADME studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.